molecular formula C20H22N2O4S B6096307 1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide

1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B6096307
M. Wt: 386.5 g/mol
InChI Key: RTOVUIHTRKAYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with an appropriate indole derivative under controlled conditions. The oxolane ring is introduced through a subsequent reaction with an oxolane-containing reagent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The oxolane ring and indole moiety may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    Benzenesulfonyl chloride: A simpler compound with a similar sulfonyl group but lacking the indole and oxolane moieties.

    Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.

    Oxolane-containing compounds: . The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-14-17-5-4-12-26-17)16-8-9-19-15(13-16)10-11-22(19)27(24,25)18-6-2-1-3-7-18/h1-3,6-9,13,17H,4-5,10-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVUIHTRKAYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.